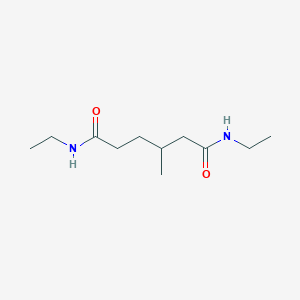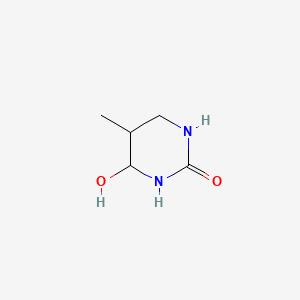
4-Hydroxy-5-methyltetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-methyltetrahydropyrimidin-2(1H)-one is a pyrimidine derivative with significant importance in various scientific fields Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyltetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various alkyl or acyl groups into the pyrimidine ring .
Scientific Research Applications
4-Hydroxy-5-methyltetrahydropyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential in modulating biological pathways and interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection. It also interacts with endoplasmic reticulum stress markers and apoptosis pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.
4-Methylisocytosine: A compound with a similar pyrimidine ring but different substituents.
Uniqueness
4-Hydroxy-5-methyltetrahydropyrimidin-2(1H)-one stands out due to its specific hydroxyl and methyl groups, which confer unique chemical properties and biological activities. Its ability to modulate multiple biological pathways makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
91815-41-7 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-3-2-6-5(9)7-4(3)8/h3-4,8H,2H2,1H3,(H2,6,7,9) |
InChI Key |
IBEUEXKFVGJSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)NC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


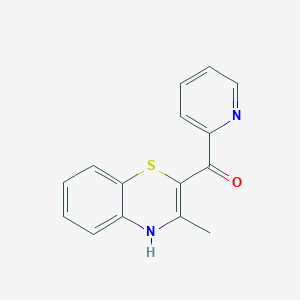
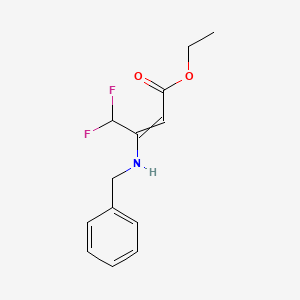
![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)

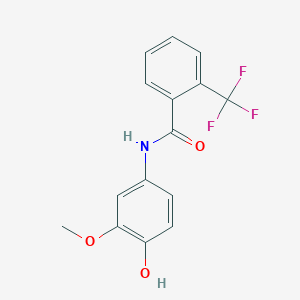
![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)
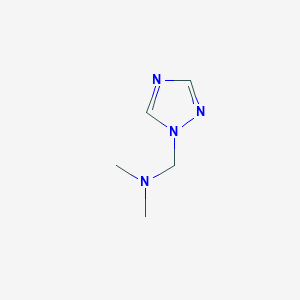
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
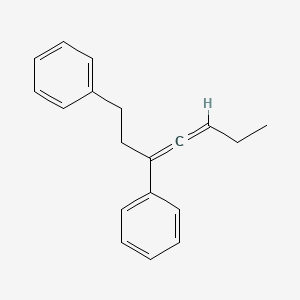
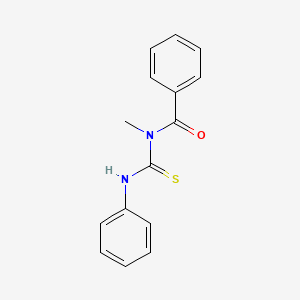
![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)
![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
